![molecular formula C12H12N2OS B1487102 2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol CAS No. 2098137-78-9](/img/structure/B1487102.png)
2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol
Overview
Description
2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol, also known as CTP, is a heterocyclic organic compound with a unique structure. It has been studied for its potential applications in a variety of fields, from medicine to chemical synthesis. CTP is a relatively new compound, having been first synthesized in the late 1990s. Since then, it has been studied for its potential uses in the fields of medicine, chemistry, and other areas. In
Scientific Research Applications
Synthesis and Pharmacological Screening : A study by Bhat et al. (2014) involved the synthesis of pyrimidine derivatives similar to 2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol. These compounds were evaluated for their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities, with some exhibiting excellent anti-inflammatory effects comparable to the standard drug diclofenac sodium and moderate analgesic activities in comparison to pentazocine (Bhat, Kumar, Nisar, & Kumar, 2014).
Antitumor and Antimicrobial Effects : Valuev-Elliston et al. (2013) synthesized 6-(thiophen-2-ylmethyl)pyrimidin-4(3H)-one derivatives and found that they inhibited the activity of HIV-1 recombinant reverse transcriptase in micromolar concentration ranges. This suggests a potential application in antiviral therapies (Valuev-Elliston, Ivanov, Orlinson, Gerasimov, Brunilina, Zakharova, Kochetkov, Novakov, & Navrotskii, 2013).
Antioxidant and Anti-inflammatory Properties : Shehab et al. (2018) synthesized pyrimidine-2-thiol derivatives with thiophene moieties and evaluated their antioxidant and anti-inflammatory activities. The compounds showed potent activities in both in vitro and in vivo models, indicating their potential as therapeutic agents for inflammation and oxidative stress-related disorders (Shehab, Abdellattif, & Mouneir, 2018).
Antifungal Activity : A study by Wang et al. (2018) on pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties revealed significant antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, highlighting their potential as antifungal agents (Wang, Gao, Zhang, Liu, & Jiang, 2018).
properties
IUPAC Name |
2-cyclopropyl-4-(thiophen-2-ylmethyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c15-11-7-9(6-10-2-1-5-16-10)13-12(14-11)8-3-4-8/h1-2,5,7-8H,3-4,6H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKVLPUPQIAKSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)CC3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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